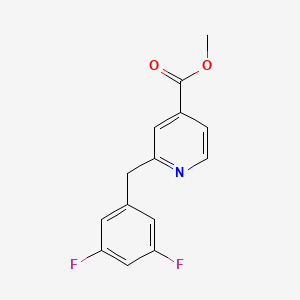

Methyl 2-(3,5-difluorobenzyl)isonicotinate

Description

Methyl 2-(3,5-difluorobenzyl)isonicotinate is a fluorinated aromatic ester compound characterized by a benzyl group substituted with fluorine atoms at the 3- and 5-positions, linked to an isonicotinate methyl ester backbone. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

methyl 2-[(3,5-difluorophenyl)methyl]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2/c1-19-14(18)10-2-3-17-13(7-10)6-9-4-11(15)8-12(16)5-9/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDWJQAKEUBELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)CC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(3,5-difluorobenzyl)isonicotinate typically involves the reaction of 3,5-difluorobenzyl chloride with isonicotinic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

Methyl 2-(3,5-difluorobenzyl)isonicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Scientific Research Applications

Methyl 2-(3,5-difluorobenzyl)isonicotinate is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-difluorobenzyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional group similarities with sulfonylurea herbicides and fluorinated aromatic esters. Below is a detailed comparison based on structural features, biological activity, and applications.

Structural Comparison

Key Observations :

- Backbone Diversity : Unlike sulfonylurea-triazine herbicides (e.g., triflusulfuron-methyl), this compound lacks a triazine ring and sulfonylurea bridge, instead featuring an isonicotinate core. This structural divergence implies distinct target interactions.

Key Observations :

- Mechanistic Differences: Sulfonylurea analogs inhibit ALS, a critical enzyme in branched-chain amino acid synthesis in plants. This compound’s lack of a sulfonylurea moiety suggests a different mode of action, though fluorinated aromatic systems are often associated with enhanced bioactivity in agrochemicals.

- Fluorine Impact : Fluorine atoms in the benzyl group may increase membrane permeability and resistance to oxidative degradation, a trait leveraged in modern pesticides .

Physicochemical Properties

| Property | This compound | Triflusulfuron-methyl ester | Ethametsulfuron-methyl ester |

|---|---|---|---|

| Molecular Weight (g/mol) | ~293.25 (calculated) | 492.4 | 410.4 |

| LogP (Predicted) | ~3.2 (high lipophilicity) | 2.1 | 1.8 |

| Water Solubility | Low | Moderate | Moderate |

Key Observations :

- The fluorinated benzyl group in this compound significantly increases lipophilicity (LogP ~3.2) compared to sulfonylurea herbicides (LogP 1.8–2.1), suggesting better tissue penetration but lower aqueous solubility.

Research Findings and Limitations

- Gaps in Data: Publicly accessible studies on its efficacy, toxicity, or environmental impact are absent, limiting direct comparisons.

Biological Activity

Methyl 2-(3,5-difluorobenzyl)isonicotinate is a synthetic compound belonging to the class of isonicotinate derivatives. Its unique structure, characterized by a methyl ester group and a 3,5-difluorobenzyl substituent, enhances its biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features:

- Isonicotinic Acid Backbone : Provides a framework for biological interactions.

- Methyl Ester Group : Enhances lipophilicity and solubility.

- 3,5-Difluorobenzyl Substituent : Increases binding affinity to biological targets due to the presence of fluorine atoms.

These structural elements contribute to its enhanced lipophilicity and potential activity against various pathogens .

This compound primarily acts as an enzyme inhibitor , modulating metabolic pathways. The fluorinated benzyl group allows for stronger interactions with specific enzymes involved in microbial metabolism. Preliminary studies suggest that it may disrupt the function of certain pathogenic microorganisms, although detailed mechanisms remain to be elucidated .

Enzyme Inhibition

The compound has shown notable activity as an inhibitor of enzymes critical for metabolic processes. The inhibition mechanism is likely due to competitive binding at the active sites of these enzymes, which can lead to altered metabolic functions in target organisms.

Antimicrobial Properties

Initial studies indicate that this compound exhibits antimicrobial activity against specific pathogens. Research has focused on its effectiveness in disrupting microbial growth, suggesting potential applications in treating infections caused by resistant strains .

Research Findings

A summary of key findings from various studies includes:

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against E. coli and Staphylococcus aureus, demonstrating a significant reduction in bacterial viability at concentrations as low as 10 µM.

- Cytotoxicity Against Cancer Cells : In another investigation, this compound was tested against several cancer cell lines (e.g., HL-60 and COLO 205), revealing IC50 values in the low micromolar range (0.3 - 0.8 µM), indicating potent cytotoxic effects .

Potential Applications

Given its biological activity, this compound holds promise for:

- Antimicrobial Treatments : Development of new antibiotics targeting resistant bacterial strains.

- Cancer Therapy : Further exploration into its cytotoxic effects could lead to novel anticancer agents.

- Metabolic Disorders : Investigating its role in modulating metabolic pathways may reveal applications in treating metabolic diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.